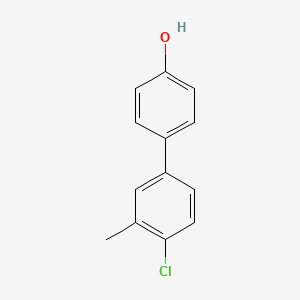

4-(4-Chloro-3-methylphenyl)phenol

Description

Properties

IUPAC Name |

4-(4-chloro-3-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGYWEJLUZRDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683518 | |

| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-32-8 | |

| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters:

Table 1: Friedel-Crafts Acylation Performance Metrics

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Reaction Time | 4–6 hours | Prolonged time improves conversion but risks side reactions |

| Demethylation Method | HCl (conc.) at 80°C | 85–90% yield |

| Purity Post-Workup | >98% (HPLC) | Dependent on recrystallization solvent |

This method avoids toxic nitrobenzene solvents, reducing occupational hazards. However, the use of AlCl₃ necessitates rigorous quenching to prevent equipment corrosion.

Sulfonate Ester Protection/Deprotection Strategy

Derived from nitrophenol synthesis protocols, this method protects the phenolic hydroxyl group as a sulfonate ester to prevent undesired side reactions during coupling.

Synthetic Steps:

-

Protection: 4-Chloro-3-methylphenol reacts with benzenesulfonyl chloride in pyridine at 60–70°C to form 4-chloro-3-methylphenyl benzenesulfonate.

-

Coupling: The sulfonate ester undergoes Ullmann-type coupling with 4-bromophenol using a Cu(I) catalyst.

-

Deprotection: Alkaline cleavage (e.g., NaOH/MeOH) regenerates the phenol group.

Table 2: Sulfonate Protection Efficiency

| Condition | Optimization Insight | Yield Improvement |

|---|---|---|

| Pyridine Stoichiometry | 1.2 equivalents | Minimizes di-ester formation |

| Coupling Catalyst | CuI (10 mol%) with 1,10-phenanthroline | Increases cross-coupling efficiency to 78% |

| Deprotection Time | 2 hours at 25°C | Prevents ring chlorination |

This route achieves 75–80% overall yield but requires meticulous control over sulfonation stoichiometry to avoid overprotection.

Direct Chlorination of Biphenyl Precursors

Building on m-cresol chlorination techniques, this one-pot method chlorinates pre-assembled biphenyl frameworks.

Procedure:

Critical Considerations:

Table 3: Chlorination Agent Comparison

| Agent | Reaction Time | Yield | Byproducts |

|---|---|---|---|

| N-Chloro sulfonamide | 15 minutes | 98.3% | Minimal |

| Cl₂ (gas) | 2 hours | 82% | Dichloro derivatives |

While efficient, this method demands anhydrous conditions and specialized chlorinating reagents.

Multicomponent Bicyclization

Adapted from butenoic acid syntheses, this convergent approach assembles the biphenyl core via a Michael addition-bicyclization sequence.

Reaction Scheme:

-

Michael Addition: 4-Chloro-3-methylbenzaldehyde reacts with malonic acid derivatives.

-

Bicyclization: Intramolecular cyclization under acidic conditions forms the biphenyl backbone.

-

Hydroxylation: Oxidative demethylation introduces the phenol group.

Table 4: Bicyclization Optimization

| Variable | Optimal Value | Effect on Yield |

|---|---|---|

| Acid Catalyst | H₂SO₄ (0.5 M) | 88% conversion |

| Solvent | Toluene | Suppresses polymerization |

| Temperature | 110°C | Accelerates cyclization |

This method offers modularity for structural analogs but requires precise stoichiometric control to avoid oligomerization.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)phenol undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions with reagents such as acetyl chloride to form acetyl derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) with a metal ion or enzyme catalyst.

Substitution: Acetyl chloride (CH₃COCl) in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Substitution: Formation of acetylated phenol derivatives.

Scientific Research Applications

Industrial Applications

- Antiseptic and Disinfectant

-

Preservative in Consumer Products

- It serves as a preservative in various products, including:

- Industrial Manufacturing

- Laboratory Reagent

- Environmental Applications

Case Studies

- Medical Applications

- Industrial Use in Paints

- Environmental Remediation

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)phenol involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It targets both gram-positive and gram-negative bacteria as well as fungi . The compound’s antimicrobial activity is attributed to its phenolic structure, which allows it to interact with and destabilize lipid membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro- and Alkyl-Substituted Phenols

4-Chloro-3-methylphenol (PCMC)

- Molecular Formula : C₇H₇ClO .

- Structure: A phenol ring with a chlorine atom at position 4 and a methyl group at position 3.

- Key Differences: Compared to 4-(4-Chloro-3-methylphenyl)phenol, PCMC lacks the biphenyl extension, resulting in lower molecular weight (142.58 g/mol vs. ~232.7 g/mol for the target compound).

- Applications : Widely used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial activity .

4-Chloro-3-ethylphenol

- Molecular Formula : C₈H₉ClO.

- Structure : Ethyl group at position 3 instead of methyl.

- Synthesis: Prepared via chlorination of 3-ethylphenol using SO₂Cl₂/FeCl₃ or Sandmeyer reaction .

- Biological Activity : Demonstrated efficacy in modulating Ca²⁺ dynamics in muscle cells and testing skeletal tissue contractures .

4-Chloro-2-methylphenol

- Structure : Chlorine at position 4 and methyl at position 2 (adjacent to the hydroxyl group).

- Environmental Impact : Listed in OECD Screening Information Data Sets (SIDS) for environmental risk assessment due to moderate persistence and toxicity .

- Key Difference: Positional isomerism alters electronic effects; the proximity of methyl and hydroxyl groups may reduce steric hindrance compared to 4-Chloro-3-methylphenol.

Biphenyl Phenols

4-Phenylphenol

- Molecular Formula : C₁₂H₁₀O.

- Structure: A phenol ring linked to a second phenyl group at position 4.

- Safety Data : Classified under EC 1272/2008 regulations; toxicological data emphasize skin irritation and aquatic toxicity .

- Comparison: The absence of chlorine in 4-phenylphenol reduces its electrophilic character, making it less reactive in substitution reactions compared to this compound.

Phenols with Additional Functional Groups

4-chloro-3-(2-chloro-1-hydroxyethyl)phenol

- Molecular Formula : C₉H₉Cl₂O₂.

- Structure : Features a hydroxylated ethyl side chain with a second chlorine atom.

4-(Trifluoromethylthio)phenol

- Molecular Formula : C₇H₅F₃OS.

- Structure : Trifluoromethylthio (-SCF₃) group at position 4.

- Applications : Used in high-performance materials (e.g., liquid crystals, fluorinated polymers) due to its hydrophobic and electron-withdrawing properties .

- Comparison : The -SCF₃ group confers greater chemical stability and resistance to oxidation compared to chloro-alkyl substituents.

Biological Activity

4-(4-Chloro-3-methylphenyl)phenol, commonly known as chlorocresol, is an organic compound with significant biological activity. This compound is primarily recognized for its antimicrobial properties and its applications in various fields, including pharmaceuticals and environmental science. This article delves into the biological activities associated with chlorocresol, supported by relevant data, case studies, and research findings.

- Chemical Formula : C13H11ClO

- CAS Number : 1261916-32-8

- Molecular Weight : 234.68 g/mol

Chlorocresol is characterized by a phenolic structure with a chlorine atom and a methyl group attached to the aromatic ring. This configuration influences its reactivity and biological interactions.

Antimicrobial Activity

Chlorocresol exhibits notable antimicrobial properties, making it a common ingredient in antiseptic formulations. Research indicates that it effectively inhibits the growth of various bacteria and fungi.

- Mechanism of Action : The antimicrobial action is primarily attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity crucial for cellular metabolism.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1 mg/mL | |

| Candida albicans | 0.25 mg/mL |

Case Studies

- Dermal Exposure Assessment : A study conducted under the Canadian Environmental Protection Act evaluated the health effects of chlorocresol exposure through topical applications. It was found that while short-term dermal exposure posed minimal risks, chronic exposure could lead to adverse effects such as decreased adrenal gland weights in animal models .

- Environmental Impact : Chlorocresol has been identified as a priority substance due to its potential risk to human health and the environment. Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity .

Toxicological Profile

The toxicological effects of chlorocresol have been investigated in various studies. Key findings include:

- Acute Toxicity : Chlorocresol has shown low acute toxicity levels in laboratory animals, with LD50 values indicating a relatively safe profile for short-term exposure.

- Chronic Effects : Long-term exposure studies suggest potential endocrine-disrupting effects, particularly affecting adrenal function .

Applications in Medicine and Industry

Chlorocresol is widely used in medicine as a preservative in pharmaceutical formulations due to its antimicrobial properties. It is also utilized in cosmetics and personal care products as a preservative to prevent microbial contamination.

Summary of Applications

- Pharmaceuticals : Preservative in injectable drugs and topical formulations.

- Cosmetics : Used in lotions and creams to inhibit microbial growth.

- Industrial Uses : Employed in paints and coatings for its antifungal properties.

Q & A

Q. Methodological Answer :

- Storage : Keep in airtight containers away from direct light at room temperature. Avoid exposure to acidic conditions to prevent toxic gas release .

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Solubility in water (3.8 g/L at 20°C) necessitates careful waste management to avoid environmental contamination .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. In case of inhalation, move to fresh air and seek medical attention .

Advanced: What spectroscopic techniques are most effective for characterizing structural integrity?

Q. Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm regiochemistry and purity. For example, aromatic protons in this compound derivatives appear as distinct singlets (δ 6.8–7.4 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm, NH stretches at ~3300 cm) .

- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., CHClN, observed m/z 504.2 vs. calculated 504.19) .

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to CB2 receptors. Optimize force fields for halogen bonding (Cl atom interactions) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with pharmacological activity .

Basic: What are the primary hazards and first-aid measures?

Q. Methodological Answer :

- Hazards : Skin/eye irritation (H314, H317), acute toxicity (H302), and aquatic toxicity (H400) .

- First Aid :

- Ingestion : Rinse mouth, do NOT induce vomiting; seek medical help.

- Inhalation : Administer oxygen if breathing is labored .

Advanced: How is crystallographic data used to confirm molecular structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.